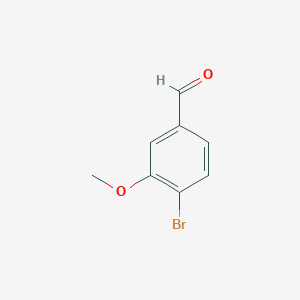

4-Bromo-3-methoxybenzaldehyde

Beschreibung

Significance of Halogenated Methoxybenzaldehydes in Organic Synthesis

Halogenated methoxybenzaldehydes represent a significant subclass of substituted benzaldehydes, offering unique advantages in organic synthesis. The presence of a halogen atom (such as bromine) and a methoxy (B1213986) group on the benzaldehyde (B42025) ring imparts distinct electronic and steric properties. Halogens act as effective leaving groups in various reactions and can direct the position of subsequent chemical modifications. libretexts.org

These compounds are valuable intermediates for creating more complex molecules. The halogen provides a reactive site for cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.net The methoxy group, an electron-donating group, can influence the reactivity of the aromatic ring and the aldehyde function. cdnsciencepub.com This combination of functional groups makes halogenated methoxybenzaldehydes versatile starting materials for synthesizing a wide range of organic compounds, including pharmaceuticals, agrochemicals, and materials for various industries. chemimpex.com Their unique structure allows for selective reactions, making them ideal for building complex molecular architectures. chemimpex.com

Overview of Academic Research Trajectories for 4-Bromo-3-methoxybenzaldehyde

Academic research on this compound primarily focuses on its utility as a key intermediate in the synthesis of more complex molecular structures. Its bifunctional nature, possessing both a reactive aldehyde group and a bromine-substituted aromatic ring, allows for a variety of chemical transformations.

One significant research trajectory involves its use as a starting material for the synthesis of natural product analogs. For instance, it has been employed in the multi-step synthesis of brominated enamides, which are analogs of natural alkaloids isolated from marine organisms. scielo.org.mx In a specific example, this compound was synthesized from 4-bromo-3-hydroxybenzaldehyde (B1283328) and subsequently used to prepare (E)-N-(4-bromo-3-methoxystyryl)acetamide. scielo.org.mx

Another area of research leverages the bromine atom for palladium-catalyzed cross-coupling reactions. This strategy is used to create new carbon-carbon bonds, a fundamental process in building complex organic molecules. Research has shown its application in synthesizing pyrazole (B372694) derivatives. For example, 4-bromo-3-methoxy-1-phenyl-1H-pyrazole, derived from related starting materials, can undergo palladium-catalyzed reactions to form more elaborate structures. researchgate.net These pyrazole-containing compounds are of interest for their potential applications in medicinal chemistry and materials science.

The compound also serves as a precursor for creating other valuable chemical intermediates. For example, its transformation into related pyrazole structures highlights its role in generating diverse heterocyclic scaffolds. researchgate.net

Below is a table summarizing key properties of this compound.

| Property | Value |

| CAS Number | 43192-34-3 scbt.comnih.govchemicalbook.comechemi.com |

| Molecular Formula | C8H7BrO2 scbt.comnih.govechemi.com |

| Molecular Weight | 215.04 g/mol scbt.comnih.gov |

| IUPAC Name | This compound nih.gov |

| Melting Point | 74-76 °C echemi.com |

The following table details some of the research applications and synthetic transformations involving this compound and its isomers.

| Starting Material | Reaction Type | Product Class | Research Focus |

| This compound | Wittig-type reaction, amide coupling | Brominated Enamides | Synthesis of natural product analogs scielo.org.mx |

| 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole | Palladium-catalyzed cross-coupling | Functionalized Pyrazoles | Development of versatile building blocks for organic synthesis researchgate.net |

| 3-Bromo-4-methoxybenzaldehyde (B45424) | Mukaiyama aldol (B89426) reaction | β-hydroxy-α-amino acid derivatives | Asymmetric synthesis chemicalbook.com |

| 3-Bromo-4-methoxybenzaldehyde | Condensation reaction | Benzothiazoles | Synthesis of heterocyclic compounds chemicalbook.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromo-3-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2/c1-11-8-4-6(5-10)2-3-7(8)9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKLCOMKRVBQSHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20479673 | |

| Record name | 4-Bromo-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20479673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43192-34-3 | |

| Record name | 4-Bromo-3-methoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43192-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20479673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-3-methoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromo 3 Methoxybenzaldehyde

Investigated Bromination Approaches for Aromatic Aldehydes

The introduction of a bromine atom onto an aromatic aldehyde ring is a key transformation that can be achieved through several methods. The primary challenge lies in controlling the position of bromination (regioselectivity), which is dictated by the electronic effects of the substituents already present on the aromatic ring.

Direct Bromination of 3-Methoxybenzaldehyde (B106831): Regioselectivity Challenges and Outcomes

The direct electrophilic aromatic bromination of 3-methoxybenzaldehyde presents significant regioselectivity challenges. The aromatic ring possesses two directing groups: an electron-donating methoxy (B1213986) group (-OCH₃) and an electron-withdrawing aldehyde group (-CHO). The methoxy group is an activating ortho-, para-director, while the aldehyde group is a deactivating meta-director.

This conflict in directing effects leads to a mixture of isomers upon bromination. Theoretical analysis and experimental results indicate that the electrophilic aromatic bromination of 3-methoxybenzaldehyde with reagents like N-bromosuccinimide (NBS) can afford 2-bromo-5-methoxybenzaldehyde (B1267466) exclusively, with the potential isomer, 4-bromo-3-methoxybenzaldehyde, not being formed at all in some cases. mdpi.com The powerful activating effect of the methoxy group directs the incoming electrophile primarily to the positions ortho and para to it. The para position (C-5) and one of the ortho positions (C-2) are favored, while the other ortho position (C-4) is sterically hindered by the adjacent aldehyde group. The aldehyde group deactivates the ring, particularly at the ortho and para positions relative to itself, further complicating the regiochemical outcome.

In one documented synthesis starting from 3-hydroxybenzaldehyde (B18108), methylation followed by bromination yielded 2-bromo-3-methoxybenzaldehyde, highlighting the preference for substitution at the C-2 position. scielo.org.mx This illustrates the inherent difficulty in achieving bromination at the C-4 position through direct electrophilic attack on the 3-methoxybenzaldehyde scaffold.

Solvent-Free Bromination Techniques

To address environmental concerns and improve reaction efficiency, solvent-free bromination techniques have been developed. These methods often employ solid or ionic liquid-based brominating agents, which can offer advantages such as high conversion rates, short reaction times, and mild conditions. sid.ir

One such approach utilizes 1,3-di-n-butylimidazolium tribromide ([BBIm]Br₃) as an efficient brominating reagent for the monobromination of various aryl aldehydes under solvent-free conditions at room temperature. sid.ir This method has been shown to be highly selective, providing excellent yields. sid.ir For instance, the solvent-free bromination of 4-methoxybenzaldehyde (B44291) using this ionic liquid yields 3-bromo-4-methoxybenzaldehyde (B45424). chemicalbook.com Another recyclable solid reagent, 1,2-dipyridiniumditribromide-ethane (DPTBE), has been used for efficient bromination by simply grinding the reagent with the substrate in a mortar at room temperature, eliminating the need for organic solvents. acs.org

| Substrate | Brominating Agent | Conditions | Product | Key Advantages |

|---|---|---|---|---|

| Aromatic Aldehydes | 1,3-di-n-butylimidazolium tribromide ([BBIm]Br₃) | Solvent-free, Room Temp. | Monobromo derivatives | High conversion, short reaction time, reusable ionic liquid. sid.ir |

| Various Substrates | 1,2-Dipyridiniumditribromide−ethane (DPTBE) | Solvent-free, Grinding, Room Temp. | Brominated products | Safe source of bromine, no organic solvent, reagent can be recovered and reused. acs.org |

Catalytic Bromination Strategies

Catalytic methods can enhance the regioselectivity and efficiency of bromination reactions. Zeolites, for example, are known to induce high para-selectivity for the electrophilic bromination of aromatic compounds. mdpi.com The shape-selective nature of the catalyst's pores can favor the formation of the sterically less hindered para-isomer. The use of N-bromosuccinimide (NBS) in conjunction with silica (B1680970) gel has also been reported as a good system for regioselective electrophilic aromatic bromination. mdpi.com

Another catalytic approach involves the complexation of potassium tribromide (KBr₃) with poly(ethylene glycol) (PEG), which serves as an efficient agent for regioselective monobromination of aromatic compounds in high yields under mild, solvent-less conditions. researchgate.net The reaction rates can be further enhanced by using the PEG-embedded KBr₃ as a catalyst in the presence of hydrogen peroxide. researchgate.net

Chemical Transformations from Related Halogenated and Methoxylated Precursors

Given the regioselectivity challenges of direct bromination, multi-step synthetic sequences starting from carefully chosen precursors are often more reliable for obtaining this compound.

Approaches involving Metal-Halogen Exchange and Formylation

A powerful strategy for the regioselective synthesis of aromatic aldehydes is the formylation of organometallic reagents. thieme-connect.de This approach typically involves a metal-halogen exchange reaction, where an aryl halide is converted into an organometallic compound (e.g., an organolithium or Grignard reagent), which is then trapped with a formylating agent like N,N-dimethylformamide (DMF). thieme-connect.dewikipedia.org

For the synthesis of a related isomer, 4-bromo-2-methoxybenzaldehyde (B1278859), a process starting from 1,4-dibromo-2-methoxybenzene has been described. google.com This precursor undergoes a metal-halogen exchange with butyllithium, followed by formylation. google.com A similar strategy could be envisioned for this compound, likely starting from 1,4-dibromo-2-methoxybenzene's isomer, 1,2-dibromo-4-methoxybenzene. The success of this method hinges on the selective exchange of one bromine atom over the other, which can be influenced by factors like temperature and steric or electronic effects. The use of bimetallic reagents, such as a combination of i-PrMgCl and n-BuLi, can facilitate selective bromine-metal exchange under non-cryogenic conditions. nih.gov

| Starting Material | Key Reagents | Intermediate | Formylating Agent | Product |

|---|---|---|---|---|

| Aryl Halide (R-X) | Organolithium (e.g., n-BuLi) or Mg | Organometallic (R-Li or R-MgX) | DMF | Aryl Aldehyde (R-CHO) thieme-connect.de |

| 1,4-dibromo-2-fluorobenzene | Tributylmagnesium ate complex | Organomagnesium species | DMF | 2-fluoro-4-bromobenzaldehyde google.com |

Nucleophilic Aromatic Substitution Reactions for Methoxy Group Introduction

Nucleophilic aromatic substitution (SₙAr) provides an alternative route where the methoxy group is introduced onto a pre-brominated aromatic ring. wikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups (like -NO₂ or -CHO) positioned ortho or para to a good leaving group (typically a halide). allen.inbyjus.com

A synthetic process for 4-bromo-2-methoxybenzaldehyde utilizes this principle, starting from 1,4-dibromo-2-fluorobenzene. google.com After an initial metal-halogen exchange and formylation to produce 2-fluoro-4-bromobenzaldehyde, a subsequent SₙAr reaction is performed. google.com In this step, the fluorine atom, which is activated by the para-aldehyde group, is displaced by a methoxide (B1231860) source (e.g., sodium methoxide in methanol) to yield the final product. google.com A similar pathway could be designed for this compound, potentially starting from a precursor like 4-bromo-3-fluorobenzaldehyde (B151432) or 4-bromo-3-chlorobenzaldehyde, where the halogen at the 3-position is substituted by a methoxy group. The rate of SₙAr reactions is highly dependent on the nature of the leaving group and the activating power of the ring substituents. allen.in

Derivatization of Hydroxybenzaldehydes

The synthesis of this compound can be effectively achieved through a multi-step derivatization process starting from a hydroxybenzaldehyde precursor. A common and well-documented route begins with 3-hydroxybenzaldehyde, which undergoes sequential bromination and methylation to yield the target compound. researchgate.net

The first key step is the regioselective bromination of 3-hydroxybenzaldehyde. The hydroxyl and aldehyde groups on the aromatic ring direct the electrophilic substitution. When 3-hydroxybenzaldehyde is treated with bromine, a mixture of isomers can be formed. However, reaction conditions can be optimized to favor the formation of 4-bromo-3-hydroxybenzaldehyde (B1283328). One method involves the use of bromine in the presence of silica gel and dichloromethane, which allows for the separation of the desired 4-bromo isomer. researchgate.net

Once the intermediate 4-bromo-3-hydroxybenzaldehyde is isolated and purified, the second step is the methylation of the phenolic hydroxyl group. This is typically accomplished via a Williamson ether synthesis. The reaction involves treating the brominated phenol (B47542) with a methylating agent, such as methyl iodide, in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF). researchgate.net This reaction proceeds with high efficiency, converting the hydroxyl group to a methoxy group and yielding the final product, this compound. researchgate.net

Table 1: Synthesis of this compound from 4-Bromo-3-hydroxybenzaldehyde Data sourced from Aguirre, G., et al. (2006). researchgate.net

| Reactant | Reagents | Solvent | Product | Yield |

| 4-Bromo-3-hydroxybenzaldehyde | Methyl iodide, Potassium carbonate (K₂CO₃) | DMF | This compound | 90% |

Strategic Routes for Asymmetric Synthesis Involving this compound

This compound serves as a versatile building block in organic synthesis, particularly in the construction of complex, biologically active molecules. Its aldehyde group is readily available for carbon-carbon bond formation, while the bromo- and methoxy-substituted phenyl ring provides a scaffold that can be further functionalized, making it a valuable intermediate in strategic asymmetric syntheses.

Utilization in Mukaiyama Aldol (B89426) Reactions for Chiral Molecule Construction

The Mukaiyama aldol addition is a powerful carbon-carbon bond-forming reaction that involves the coupling of a silyl (B83357) enol ether with an aldehyde or ketone, mediated by a Lewis acid. This reaction is widely used in asymmetric synthesis to create chiral β-hydroxy carbonyl compounds. While substituted benzaldehydes are common electrophiles in this reaction, specific, documented examples of this compound being used as the aldehyde component in a stereoselective Mukaiyama aldol reaction are not prominently detailed in reviewed scientific literature. However, structurally related compounds, such as other isomers of bromo-methoxybenzaldehyde, have been noted in the context of Mukaiyama aldol reactions for the synthesis of complex molecules like β-hydroxy-α-amino acid derivatives. This suggests the potential utility of this class of compounds in such transformations, though specific applications for the 4-bromo-3-methoxy isomer remain a subject for further investigation.

Stereoselective Synthesis of Advanced Intermediates

This compound is a key starting material in the stereoselective synthesis of several classes of advanced and medicinally important intermediates. Its utility is demonstrated in the development of potent inhibitors for biological targets and in the synthesis of natural product analogs. researchgate.netacs.orggoogle.com

One significant application is in the synthesis of ligands for the von Hippel–Lindau (VHL) E3 ubiquitin ligase, which are developed as stabilizers of the Hypoxia-Inducible Factor-1α (HIF-1α). acs.orgnih.gov In this context, this compound is used in a reductive amination process as a precursor to multi-substituted benzylamines, which form the core of the VHL inhibitors. acs.orgnih.gov The synthesis involves stereoselective steps later in the sequence to produce potent and specific bioactive molecules. nih.gov

The compound is also employed in the creation of inhibitors for voltage-gated sodium channels (Nav). For instance, it was used as a precursor in the synthesis of bicyclic sulfonamide compounds, which have potential applications in treating pain disorders. google.com The synthesis involved converting the aldehyde into a difluoromethyl group, showcasing the compound's role as a versatile chemical intermediate. google.com

Furthermore, this compound is the starting point for the synthesis of brominated enamide analogs of natural alkaloids, such as those isolated from the marine bryozoan Amathia wilsoni. researchgate.net These multi-step syntheses leverage the aldehyde for subsequent transformations to build complex enamide structures. researchgate.net

Table 2: Applications of this compound in the Synthesis of Advanced Intermediates

| Application Area | Intermediate Synthesized | Synthetic Role of this compound | Reference |

| HIF-1α Stabilization | Substituted benzylamines for von Hippel–Lindau (VHL) Ligands | Starting material for reductive amination to form the core aromatic structure. | acs.org, nih.gov |

| Sodium Channel Inhibition | Bicyclic sulfonamide compounds | Precursor for generating a 4-bromo-3-methoxyphenyl moiety in Nav channel inhibitors. | google.com |

| Natural Product Analogs | Brominated Enamides | Initial building block for a multi-step sequence to produce enamide alkaloids. | researchgate.net |

Chemical Reactivity and Transformation Pathways of 4 Bromo 3 Methoxybenzaldehyde

Electrophilic Substitution Reactions on the Aromatic Ring

The aromatic ring of 4-bromo-3-methoxybenzaldehyde is substituted with both an electron-donating methoxy (B1213986) group and an electron-withdrawing, yet ortho, para-directing, bromine atom. The aldehyde group is a meta-director and deactivates the ring towards electrophilic attack. The methoxy group, being a strong activating group, primarily directs further substitution to the positions ortho and para to it. However, the existing substitution pattern significantly influences the regioselectivity of subsequent reactions.

Further Halogenation Studies

Further halogenation of this compound introduces additional halide substituents onto the aromatic ring. The position of this new substituent is dictated by the directing effects of the existing methoxy and bromo groups. The electron-donating methoxy group directs electrophiles to its ortho and para positions. Given that the para position is already occupied by the bromine atom, further substitution is anticipated at the ortho positions.

For instance, the bromination of similar compounds like 3-methoxybenzaldehyde (B106831) has been shown to yield exclusively the 2-bromo-5-methoxybenzaldehyde (B1267466) isomer, with no formation of this compound. nih.gov This highlights the strong directing effect of the methoxy group. In the case of this compound, further bromination would likely occur at the 2- or 6-positions, influenced by the steric hindrance and electronic effects of the surrounding substituents. Studies on related halogenated aromatic aldehydes have shown that further halogenation can produce compounds with additional halogen atoms.

Directed Ortho-Metalation and Subsequent Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. baranlab.org This technique utilizes a directing group to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho position. baranlab.org The methoxy group in this compound can act as a directed metalation group (DMG). baranlab.org

The process involves the coordination of the Lewis acidic lithium reagent to the Lewis basic oxygen of the methoxy group. This proximity effect facilitates the deprotonation of the adjacent ortho-proton at the C-2 position. The resulting aryllithium intermediate can then be trapped by various electrophiles to introduce a wide range of functional groups. For example, reaction with DMF can introduce a second aldehyde group. This method provides a predictable and efficient route to specifically substituted derivatives that might be difficult to access through classical electrophilic aromatic substitution. The choice of the organolithium reagent and reaction conditions, such as temperature, is crucial for the success of this transformation. baranlab.org

Nucleophilic Aromatic Substitution Reactions of the Bromo Substituent

The bromine atom on the aromatic ring of this compound is susceptible to nucleophilic aromatic substitution (SNA) reactions, particularly through transition-metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The bromine atom in this compound makes it an excellent substrate for these transformations.

The Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base, is a widely used method for forming biaryl linkages. mdpi.commdpi.com 4-Bromobenzaldehyde (B125591), a related compound, readily participates in Suzuki coupling reactions with various boronic acids to form biaryl derivatives. researchgate.net This reaction is highly versatile, and a wide range of boronic acids can be employed, leading to a diverse array of substituted products. mdpi.comrsc.org The efficiency of the Suzuki coupling is often dependent on the specific palladium catalyst, ligands, and base used. mdpi.comresearchgate.net

| Catalyst System | Reactants | Product Type | Reference |

| Pd(PPh₃)₄, Na₂CO₃ | 4-bromo-6H-1,2-oxazines, Phenylboronic acid | 4-phenyl-substituted 6H-1,2-oxazines | beilstein-journals.org |

| Pd(PPh₃)₄, K₃PO₄ | (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, Arylboronic acids | Monosubstituted and bisubstituted products | mdpi.com |

| PdCl₂·dppf, NaOH | 2-bromo-4-methoxybenzaldehyde, 5-formyl-2-methoxyphenylboronic acid | Bis-benzaldehyde | mdpi.com |

Direct Nucleophilic Displacement Reactions

Direct nucleophilic displacement of the bromine atom in aryl halides is generally challenging and requires harsh reaction conditions or the presence of strong electron-withdrawing groups on the aromatic ring. libretexts.org The mechanism typically proceeds through an addition-elimination pathway, forming a temporary Meisenheimer complex. libretexts.org The presence of the electron-donating methoxy group and the moderately deactivating aldehyde group in this compound does not strongly activate the ring for direct nucleophilic attack.

However, under certain conditions, such as with very strong nucleophiles or in the presence of a catalyst, displacement can occur. nih.gov For example, the reaction of 2-fluoro-4-bromobenzaldehyde with sodium methoxide (B1231860) has been reported to yield 4-bromo-2-methoxybenzaldehyde (B1278859), demonstrating a nucleophilic aromatic substitution of fluorine. google.com While this involves a different halogen, it illustrates the possibility of such transformations on similar ring systems.

Carbonyl Group Transformations of the Aldehyde Functionality

The aldehyde group is one of the most versatile functional groups in organic chemistry, and the aldehyde moiety in this compound can undergo a wide range of transformations.

Common reactions include oxidation to a carboxylic acid using oxidizing agents like potassium permanganate (B83412) or chromium trioxide. Conversely, the aldehyde can be reduced to the corresponding primary alcohol using reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride.

The aldehyde can also participate in various condensation reactions. For example, reaction with hydroxylamine (B1172632) forms an oxime, and reaction with hydrazines yields hydrazones. vulcanchem.com Aldol (B89426) condensation reactions can be used to form chalcones, which are important intermediates in the synthesis of flavonoids. The aldehyde can also serve as an electrophile in reactions with organometallic reagents like Grignard reagents or organolithium compounds to form secondary alcohols.

| Reaction Type | Reagent(s) | Product | Reference |

| Oxidation | Potassium permanganate, Chromium trioxide | 4-Bromo-3-methoxybenzoic acid | |

| Reduction | Sodium borohydride, Lithium aluminum hydride | (4-Bromo-3-methoxyphenyl)methanol | |

| Oxime Formation | Hydroxylamine hydrochloride | This compound oxime | vulcanchem.com |

| Hydrazone Formation | Hydrazines | This compound hydrazone | |

| Aldol Condensation | Acetophenones | Chalcones | |

| Grignard Reaction | Organomagnesium halides | Secondary alcohols |

Oxidation Reactions to Carboxylic Acids

The aldehyde functional group in this compound can be readily oxidized to the corresponding carboxylic acid, 4-bromo-3-methoxybenzoic acid. This transformation is a common and fundamental reaction in organic synthesis. Various oxidizing agents can accomplish this conversion, with the choice of reagent often depending on the desired reaction conditions and the presence of other sensitive functional groups.

A standard method for this type of oxidation involves the use of sodium chlorite (B76162) (NaClO₂) buffered with a weak acid, such as sodium dihydrogen phosphate (B84403) (NaH₂PO₄). This system is effective for converting aldehydes to carboxylic acids without affecting other parts of the molecule. For instance, the oxidation of the analogous 2-bromo-5-methoxybenzaldehyde to 2-bromo-5-methoxybenzoic acid proceeds in high yield using NaClO₂ and NaH₂PO₄ in a solvent mixture of tert-butyl alcohol, THF, and water at room temperature. nih.gov Another powerful oxidizing agent suitable for this transformation is Oxone (2KHSO₅·KHSO₄·K₂SO₄), which can selectively oxidize aldehydes to carboxylic acids. masterorganicchemistry.com

Table 1: Oxidation of Substituted Benzaldehydes

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| 2-Bromo-5-methoxybenzaldehyde | NaClO₂, NaH₂PO₄, 2-methyl-2-butene | 2-Bromo-5-methoxybenzoic acid | nih.gov |

| 4-Bromobenzyl alcohol | Oxone, potassium 2-iodo-5-methylbenzenesulfonate | 4-Bromobenzoic acid | masterorganicchemistry.com |

Reduction Reactions to Alcohols

The aldehyde group of this compound is susceptible to reduction, yielding the corresponding primary alcohol, (4-bromo-3-methoxyphenyl)methanol. This transformation is typically achieved with high efficiency using hydride-based reducing agents.

Sodium borohydride (NaBH₄) is a widely used reagent for this purpose due to its selectivity in reducing aldehydes and ketones without affecting most other functional groups. scispace.com The reaction is commonly carried out in alcoholic solvents like methanol (B129727) or ethanol (B145695), or in a mixture of THF and water. scispace.comchemicalbook.com For example, the reduction of various substituted benzaldehydes, including 4-bromobenzaldehyde and 4-methoxybenzaldehyde (B44291), to their respective benzyl (B1604629) alcohols proceeds smoothly with NaBH₄ at room temperature. chemicalbook.com More complex hydride reagents, such as zinc borohydride complexes, have also been shown to be effective for this type of reduction. researchgate.net

Table 2: Reduction of Substituted Aldehydes

| Substrate | Reagent System | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-Bromobenzaldehyde | NaBH₄ / (NH₄)₂SO₄ | wet-THF | 4-Bromobenzyl alcohol | 96% | chemicalbook.com |

| 4-Methoxybenzaldehyde | NaBH₄ / (NH₄)₂SO₄ | wet-THF | 4-Methoxybenzyl alcohol | 95% | chemicalbook.com |

| 4-Ethoxy-3-methoxybenzaldehyde | NaBH₄ | Solvent-free (grinding) | 4-Ethoxy-3-methoxybenzyl alcohol | 96% | jst.go.jp |

Condensation Reactions (e.g., Hydrazone Formation)

The carbonyl carbon of the aldehyde group in this compound is electrophilic and readily undergoes condensation reactions with nucleophiles such as hydrazine (B178648) and its derivatives. These reactions typically involve the formation of a C=N double bond, leading to products like hydrazones.

The reaction with hydrazine hydrate (B1144303) (N₂H₄·H₂O) or substituted hydrazines (e.g., phenylhydrazine, benzohydrazide) usually proceeds by mixing the reactants in a suitable solvent, often an alcohol like ethanol or methanol. The reaction can be catalyzed by a few drops of acid (e.g., acetic acid) and may require heating under reflux to go to completion. jocpr.comnih.gov For example, the synthesis of hydrazones from various bromobenzaldehydes and α-benzilmonoxime hydrazone is achieved by refluxing the components in an acidic medium. rsc.org Similarly, vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde), a close structural relative, reacts with 3-bromobenzohydrazide in methanol at room temperature to yield the corresponding hydrazone. chemicalbook.com These reactions are fundamental in the synthesis of various heterocyclic compounds and molecules with potential biological activity. jocpr.com

Table 3: Hydrazone Formation from Substituted Aldehydes

| Aldehyde | Hydrazine Derivative | Conditions | Product Type | Reference |

|---|---|---|---|---|

| p-Methoxybenzaldehyde | p-Methoxybenzaldehyde | Ethanol, reflux | Schiff Base | nih.gov |

| 4-Hydroxy-3-methoxybenzaldehyde | 3-Bromobenzohydrazide | Methanol, ambient temp. | Hydrazone | chemicalbook.com |

| 2-Methoxybenzaldehyde | Hydrazide derivative | Ethanol, reflux | Hydrazone | jocpr.com |

| o-, m-, p-Bromobenzaldehyde | α-Benzilmonoxime hydrazone | Acidic, reflux | Hydrazone | rsc.org |

Investigations into the Reactivity of the Methoxy Group

The primary role of the methoxy group is to activate the benzene (B151609) ring towards electrophilic aromatic substitution, although the substitution pattern is also directed by the bromine and aldehyde groups. Its electron-donating nature can also impact the reactivity of the aldehyde group. Studies on related methoxy-substituted benzaldehydes show that the methoxy group can affect the rate of both oxidation and reduction reactions at the aldehyde center. unit.no

While the ether linkage of the methoxy group is generally stable, it can be cleaved under harsh reaction conditions, a process known as demethylation, to yield a hydroxyl group. This typically requires strong acids like HBr or Lewis acids such as BBr₃. For example, selective demethylation is a known strategy in the synthesis of complex natural products from methoxy-substituted precursors. In some specific contexts, the presence of a methoxy group can lead to unexpected reaction pathways. For instance, the oxidation of p-methoxybenzyl alcohol with certain reagents can result in both ring bromination and the replacement of the benzylic group, a reaction facilitated by the strong activating effect of the methoxy group.

Applications in Advanced Organic Synthesis and Materials Science

Precursor in Pharmaceutical and Agrochemical Intermediates

4-Bromo-3-methoxybenzaldehyde is a valuable starting material for creating intermediates used in the pharmaceutical and agrochemical industries. smolecule.com The presence of the bromine atom and the aldehyde group allows for a wide range of chemical transformations, making it a key component in the synthesis of more complex molecules. smolecule.com

Research has demonstrated the use of this compound in the synthesis of novel compounds with potential pharmaceutical value. One notable example is its use as a precursor in the creation of enamide analogs of natural alkaloids. A specific analog, (E)-N-(4-bromo-3-methoxystyryl)benzamide, was synthesized from this compound. This synthesis highlights the compound's utility in developing new molecular entities that mimic the structures of naturally occurring bioactive compounds.

The derivatives of this compound are subjects of research for their potential biological activities. The benzamide (B126) class of compounds, to which derivatives of this compound belong, is known for a range of pharmaceutical and biological activities, including potential applications in oncology and neurology. ontosight.aisynhet.com For instance, the synthesized enamide, (E)-N-(4-bromo-3-methoxystyryl)benzamide, is an analog of natural alkaloids, which are often bioactive, suggesting its potential for therapeutic applications that warrant further investigation. While broader studies on similar benzamide structures indicate potential for anti-inflammatory and antimicrobial effects, specific bioactivity data for derivatives of this compound remains an area for further research. ontosight.ai

While phenolic ethers and other related aromatic compounds are utilized in the agrochemical field as pesticides, herbicides, and fungicides, specific research detailing the direct role of this compound in agrochemical formulation is not extensively documented in available literature. orientjchem.org Its structural features are similar to other intermediates used in the development of agrochemicals, suggesting its potential as a building block in this sector. smolecule.com

Development of Bioactive Molecules with Potential Therapeutic Applications

Building Block for Heterocyclic Compounds

The reactivity of this compound makes it a suitable precursor for the synthesis of various heterocyclic compounds and substituted benzene (B151609) derivatives.

Benzothiazoles are an important class of heterocyclic compounds with a wide range of applications, including in medicinal chemistry. scispace.com The most common method for synthesizing 2-substituted benzothiazoles is through the condensation reaction of a substituted benzaldehyde (B42025) with 2-aminothiophenol (B119425). scispace.comrsc.org This reaction is typically efficient and can be catalyzed by various reagents or even proceed under catalyst-free conditions in specific solvents. rsc.org Given this well-established synthetic route, this compound is a viable starting material for producing 2-(4-Bromo-3-methoxyphenyl)benzothiazole.

General Reaction for Benzothiazole Synthesis:

A substituted benzaldehyde reacts with 2-aminothiophenol to yield a 2-substituted benzothiazole.

| Reactant 1 | Reactant 2 | Product |

| This compound | 2-Aminothiophenol | 2-(4-Bromo-3-methoxyphenyl)benzothiazole |

This compound is utilized in the preparation of various substituted benzene derivatives. A key example is its role in the synthesis of (E)-N-(4-bromo-3-methoxystyryl)benzamide. This reaction demonstrates the conversion of the aldehyde group into a more complex styryl moiety, expanding the molecular complexity and providing a scaffold for further functionalization. Additionally, the compound is a precursor for pyrazole (B372694) derivatives; for example, 4-bromo-3-methoxy-1-phenyl-1H-pyrazole can be used in palladium-catalyzed cross-coupling reactions to create further substituted propenal structures. researchgate.net

Synthesis of a Substituted Benzene Derivative:

| Starting Material | Key Transformation | Product |

| This compound | Multi-step synthesis including conversion to a styryl group and amide formation | (E)-N-(4-bromo-3-methoxystyryl)benzamide |

Isatin (B1672199) Derivative Synthesis with Enhanced Activities

Scientific literature extensively documents the synthesis of isatin (1H-indole-2,3-dione) derivatives due to their wide range of pharmacological activities. A common synthetic route involves the condensation of a substituted isatin with various aromatic aldehydes. However, the direct use of this compound as the aldehyde component in such condensations to yield specific isatin derivatives is not prominently detailed in currently available research. The focus has often been on reacting different benzaldehydes with pre-formed bromo-isatin cores.

Contribution to Natural Product Synthesis

The structural framework of this compound is a key component in the laboratory synthesis of complex natural products and their analogs.

Total Synthesis of Complex Natural Products (e.g., Engelhardione Analogs)

The precise structure of the macrocyclic natural product engelhardione was a subject of scientific investigation, leading to its structural revision to that of pterocarine (B1255436). In a landmark study, chemists synthesized pterocarine and its close regioisomer to confirm the correct structure. nih.gov The synthesis of this regioisomer (referred to as compound 3 in the study) utilized this compound as a key building block. nih.gov

The synthetic strategy involved a Claisen-Schmidt condensation reaction between a ketone intermediate and this compound. This step was followed by a sequence of chemoselective reduction, macrocyclization via an intramolecular Ullmann coupling, and final demethylation to yield the target engelhardione analog. nih.gov This synthesis was instrumental in confirming the substitution pattern of the authentic natural product by comparing spectroscopic data. nih.gov

Access to Brominated Enamide Analogs of Alkaloids

This compound is a pivotal intermediate in the synthesis of brominated enamide analogs, which mimic natural alkaloids found in the Tasmanian marine bryozoan Amathia. scielo.org.mx Researchers have successfully prepared (E)-N-(4-bromo-3-methoxystyryl)benzamide, an analog of these marine natural products, through a multi-step process where this compound is a key precursor. scielo.org.mxresearchgate.net

The synthesis begins with the bromination of 3-hydroxybenzaldehyde (B18108), which produces 4-bromo-3-hydroxybenzaldehyde (B1283328) as one of the isomers. This intermediate is then methylated to yield this compound. scielo.org.mx Subsequent reactions, including a Henry reaction to form a nitrostyrene, followed by reduction, acylation, and elimination, transform it into the desired brominated enamide analog. researchgate.net This pathway provides access to novel compounds for further biological evaluation.

Development of Novel Functional Molecules and Materials

The reactivity of this compound makes it a valuable precursor for creating functional molecules with specific applications in materials science and bio-imaging.

Integration into Polymers and Coatings with Specific Properties

The potential use of aromatic aldehydes with halogen substituents as precursors in polymer synthesis is recognized. While specific research detailing the incorporation of this compound into polymers or coatings and the resulting material properties is limited, related compounds are noted for this application. Trade literature suggests its utility as a research chemical that may be used in the development of coatings. chembuyersguide.comgoogleapis.comrsc.org However, detailed studies demonstrating its polymerization or its effect on the properties of specific polymers are not extensively documented in peer-reviewed articles.

Creation of Fluorescent Probes for Biological Imaging

A significant application of this compound is in the synthesis of targeted fluorescent probes for biological imaging. researchgate.net It served as a key starting material for the synthesis of GE3111, a myelin-targeting fluorophore designed for the intraoperative visualization of nerves. researchgate.net

The synthesis of this advanced probe was achieved through a Heck coupling reaction between this compound and a Boc-protected 4-amino styrene, catalyzed by a water-soluble TPPTS catalyst. researchgate.net The resulting stilbene (B7821643) aldehyde was further elaborated to produce the final fluorophore. Such probes are critical in developing new technologies for image-guided surgery, helping to prevent unintentional nerve damage. researchgate.net This application highlights the importance of the unique chemical handles on the this compound scaffold, which allow for its integration into complex, functional molecular systems.

Biological Activity and Interaction Studies of 4 Bromo 3 Methoxybenzaldehyde and Its Derivatives

Enzyme Inhibition Studies and Mechanisms

Derivatives of 4-bromo-3-methoxybenzaldehyde have been the subject of numerous studies to understand their interactions with various enzymes, revealing potential therapeutic applications.

Inhibitory Effects against Specific Enzymes and Imines

Research has demonstrated the inhibitory potential of this compound derivatives against several key enzymes. For instance, a derivative, 2,6-bis-(3ʹ-Bromo, 4ʹ-methoxybenzylidene)-cyclohexanone, has shown promising potential to inhibit the cyclooxygenase (COX) enzyme with an IC50 value of 11.56 μM. japsonline.com Another study highlighted a 4-bromo derivative of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide as a potent inhibitor of 12-lipoxygenase (12-LOX), with an IC50 of 2.2 µM. nih.gov The aldehyde group of these compounds can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to the inhibition of their activity.

Derivatives containing a benzimidazole (B57391) nucleus, synthesized from compounds including 3-bromo-4-hydroxy-5-methoxybenzaldehyde, are known to act as inhibitors for enzymes such as α-Glucosidase, Cyclooxygenase, and Poly (ADP-ribose) polymerase. medcraveonline.com The formation of Schiff bases, which are compounds containing a C=N group, from 4-hydroxy-3-methoxybenzaldehyde derivatives is a common strategy to create compounds with diverse biological activities. researchgate.net

Elucidation of Binding Affinity and Specificity towards Target Molecules

The binding affinity and specificity of these compounds are crucial for their inhibitory action. The benzyloxy, bromine, and methoxy (B1213986) groups contribute significantly to the binding affinity and specificity towards target enzymes or receptors. Molecular docking studies are often employed to understand how these compounds bind to proteins or enzymes, which can reveal their potential as inhibitors or modulators. smolecule.com

For example, in silico evaluation of 2,6-bis-(3ʹ-Bromo, 4ʹ-methoxybenzylidene)-cyclohexanone showed that the oxygen atoms from the ketones interact with ARG120 and TYR355 through hydrogen acceptor bonds, indicating a specific binding mode. japsonline.com The unique combination of a bromine atom and an ethoxymethyl group in certain derivatives imparts distinct chemical and biological properties that influence their interactions with biological molecules. smolecule.com

Evaluation of Antimicrobial Properties of Derivatives

Derivatives of this compound have shown notable antimicrobial activity against a range of pathogens.

Structurally similar compounds to 2-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde have demonstrated significant antibacterial properties, including effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The proposed mechanism involves the disruption of the bacterial cell wall and inhibition of biofilm formation. Some benzaldehyde (B42025) derivatives have been found to disrupt cellular antioxidation systems, which presents a possible method for controlling fungal pathogens.

A series of 3/4-bromo-N'-(substituted benzylidene/furan-2-ylmethylene/5-oxopentylidene/3-phenylallylidene)benzohydrazides were synthesized and screened for their antimicrobial potential, with one compound emerging as a particularly potent antimicrobial agent. researchgate.net Similarly, 4-Bromo-3-methylbenzoic acid, an imidazolidinone, has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria, including MRSA and Pseudomonas aeruginosa.

| Derivative Class | Target Organism(s) | Observed Effect | Reference(s) |

| Methoxybenzaldehydes | Methicillin-resistant Staphylococcus aureus (MRSA) | Disruption of bacterial cell walls and inhibition of biofilm formation. | |

| Benzaldehydes | Fungal pathogens | Disruption of cellular antioxidation systems. | |

| Benzohydrazides | Bacteria | Potent antimicrobial activity. | researchgate.net |

| Imidazolidinones | Gram-positive and Gram-negative bacteria (including MRSA and Pseudomonas aeruginosa) | Antimicrobial activity. |

Assessment of Anti-inflammatory Potential in Analogues

Analogues of this compound have been investigated for their anti-inflammatory properties, showing promising results.

Prenylated stilbenoids, synthesized from precursors like 3-bromo-4-methoxybenzaldehyde (B45424), have shown potential as multi-target anti-inflammatory compounds. nih.govresearchgate.net These compounds are being explored for their ability to inhibit enzymes like cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX). nih.gov Bromophenol derivatives, which share structural similarities, have also exhibited activity against oxidative stress and inflammation. mdpi.com

The synthesis of benzofuran (B130515) derivatives from related compounds has yielded molecules with various pharmacological properties, including anti-inflammatory activities. Furthermore, pyrimidine (B1678525) derivatives, which can be synthesized using bromo-methoxybenzaldehyde moieties, are known to display a range of pharmacological effects, including anti-inflammatory action. rsc.org

Investigation of Antioxidant Activity within Related Structures

The antioxidant potential of structures related to this compound is another area of active research.

Natural bromophenols and their derivatives are recognized for their antioxidant activity. mdpi.comnih.gov Studies have shown that certain bromophenol derivatives can ameliorate H₂O₂-induced oxidative damage and ROS generation in human keratinocytes. mdpi.com For instance, 3-bromo-4,5-dimethoxybenzaldehyde (B129006) has been shown to increase the levels of glutathione (B108866) synthesizing enzymes, offering protection against oxidative stress.

The structure-antioxidant activity relationship (SAR) is crucial in understanding the antioxidant potential of these compounds. researchgate.net For example, the presence of hydroxyl groups, as in 3-bromo-4,5-dihydroxybenzaldehyde, significantly enhances radical scavenging capabilities compared to their methoxy-substituted counterparts.

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Structure-activity relationship (SAR) studies are fundamental to optimizing the biological activity of this compound derivatives.

SAR studies on 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives revealed that a 4-bromo substitution resulted in a two-fold improvement in 12-LOX inhibitory activity. nih.gov In contrast, modifications at other positions often led to a drastic loss of activity, highlighting the specific structural requirements for bioactivity. nih.gov

For anti-inflammatory agents, the introduction of a 4-methoxyphenyl (B3050149) group at a specific position in pyrrolo[2,3-d]pyrimidines was found to enhance activity. rsc.org In the context of antioxidant activity, the position and nature of substituents on the aromatic ring are critical. researchgate.net The presence of a bromine atom and an ethoxymethyl group in 4-bromo-3-(ethoxymethyl)benzaldehyde (B1625057) imparts unique properties that differentiate it from similar compounds and are key to its biological interactions. smolecule.com These studies provide valuable insights for the rational design of more potent and selective therapeutic agents.

Exploration of Therapeutic Potential in Medicinal Chemistry

This compound serves as a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents. Its structural framework, featuring a bromine atom and a methoxy group on a benzaldehyde core, provides a template for synthesizing a diverse range of derivatives with potential pharmacological activities. Researchers have modified this core structure to create new molecules and have investigated their biological effects, leading to the discovery of compounds with promising anticancer, antimicrobial, and antioxidant properties.

The therapeutic potential of these derivatives stems from the specific arrangement of the bromine and methoxy substituents, which can influence the molecule's interaction with biological targets. The exploration of these compounds has opened avenues for developing new drugs for various diseases.

Anticancer Activity

Derivatives of this compound have been a focus of anticancer research. Studies on 4-bromo isatin (B1672199) derivatives, for instance, have demonstrated significant cytotoxic activity against human tumor cell lines. The presence of a bromo group at the 4-position of the isatin core has been found to enhance cytotoxic activity and selectivity. jocpr.com

In one study, a series of 3-benzylidene 4-bromo isatin derivatives were synthesized and evaluated for their in vitro antitumor activity against K562 (human leukemia) and HepG2 (human liver cancer) cell lines. The results indicated that compounds with larger substituent groups at the 3-position exhibited increased antitumor potency. jocpr.com Specifically, one derivative, compound 4g in the study, showed notable potency against both cell lines. jocpr.com

Furthermore, research on bromophenol derivatives has also indicated their potential as anticancer agents. Certain synthesized derivatives were found to inhibit the viability and induce apoptosis in leukemia K562 cells. mdpi.com Chalcones, which can be synthesized from related bromo-methoxybenzaldehyde precursors, are another class of compounds that have exhibited anticancer properties. ontosight.ai

Antimicrobial Activity

The rise of antibiotic-resistant bacteria has spurred the search for new antimicrobial agents. Derivatives of this compound have emerged as potential candidates in this area. Studies have suggested that compounds with a similar structure may possess activity against resistant bacterial strains, such as methicillin-resistant Staphylococcus aureus (MRSA). The proposed mechanism of action for some of these derivatives involves the disruption of the bacterial cell wall and the inhibition of biofilm formation.

Chalcones derived from related structures have also shown antimicrobial properties, suggesting their potential for treating infections caused by various bacteria and fungi. ontosight.ai The benzimidazole nucleus, which can be synthesized using 5-bromo-4-hydroxy-3-methoxybenzaldehyde, is a well-established pharmacophore in compounds exhibiting antibacterial activity. medcraveonline.com

Antioxidant and Other Biological Activities

Oxidative stress is implicated in a variety of diseases, making antioxidant compounds a key area of interest in medicinal chemistry. Derivatives of bromophenols have been synthesized and shown to possess significant antioxidant potential. mdpi.com These compounds were found to alleviate oxidative damage and reduce the generation of reactive oxygen species (ROS) in human keratinocyte cells. mdpi.com Chalcones containing the bromo-methoxyphenyl moiety have also been noted for their antioxidant activity. ontosight.ai

Beyond these effects, derivatives incorporating the bromo-methoxy-phenyl structure have been explored for a wide range of other biological activities. For example, benzimidazole derivatives are known to possess anti-inflammatory, analgesic, antiviral, and anticonvulsant properties. medcraveonline.com They can also act as inhibitors for various enzymes, including α-Glucosidase and Cyclooxygenase. medcraveonline.com

The diverse biological activities of these derivatives highlight the importance of the this compound scaffold in the design and discovery of new therapeutic molecules.

Research Findings on Biological Activities

| Derivative Class | Specific Compound/Derivative | Biological Activity | Key Findings | Source |

|---|---|---|---|---|

| Isatin Derivative | 3-Benzylidene 4-bromo isatin derivatives | Anticancer | Demonstrated cytotoxic activity against K562 and HepG2 cancer cell lines. Larger groups at the 3-position increased potency. | jocpr.com |

| Bromophenol Derivative | (oxybis(methylene)bis(2-bromo-6-methoxy-4,1-phenylene) diacetate) | Anticancer | Inhibited viability and induced apoptosis of leukemia K562 cells. | mdpi.com |

| Bromophenol Derivative | Synthesized methylated and acetylated derivatives | Antioxidant | Ameliorated H₂O₂-induced oxidative damage and ROS generation in HaCaT keratinocytes. | mdpi.com |

| Chalcone | 4'-Bromo-4-methoxychalcone | Anticancer, Antimicrobial, Antioxidant | Exhibits potential as an anticancer, antimicrobial, and antioxidant agent. | ontosight.ai |

| Benzimidazole Derivative | Derivatives of 2-(3-bromo-4-hydroxy-5-methoxyphenyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylic acid | Anti-inflammatory, Antibacterial, Antiviral, Enzyme inhibition | Benzimidazole derivatives are known to exhibit a wide range of pharmacological activities. | medcraveonline.com |

| General Derivatives | Derivatives of methoxybenzaldehydes | Antimicrobial | Showed effectiveness against various strains of bacteria, including MRSA, by disrupting cell walls and inhibiting biofilm formation. |

Spectroscopic and Structural Characterization in Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 4-Bromo-3-methoxybenzaldehyde, ¹H and ¹³C NMR provide definitive evidence for the arrangement of atoms, while 2D NMR techniques further confirm the structural assignments.

The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to each type of proton in the molecule. Research has identified the chemical shifts (δ) for the aldehydic, aromatic, and methoxy (B1213986) protons. scielo.org.mx

The aldehydic proton (CHO) appears as a singlet far downfield, a characteristic feature for aldehydes. The aromatic protons exhibit a specific splitting pattern that confirms the 1,3,4-substitution pattern on the benzene (B151609) ring. The methoxy group protons (OCH₃) also appear as a sharp singlet.

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| CHO | 9.93 | s (singlet) | - |

| Ar-H | 7.66 | d (doublet) | 8.2 |

| Ar-H | 7.50 | d (doublet) | 1.8 |

| Ar-H | 7.34 | dd (doublet of doublets) | 8.19, 1.7 |

| OCH₃ | 3.95 | s (singlet) | - |

Data sourced from a study on the synthesis of mono-brominated enamides. scielo.org.mx

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The spectrum clearly shows the carbonyl carbon of the aldehyde group, the aromatic carbons (including those directly bonded to the bromine, methoxy, and aldehyde groups), and the methoxy carbon. scielo.org.mx

Table 2: ¹³C NMR Spectral Data for this compound in CDCl₃

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C=O (Aldehyde) | 192.4 |

| C-O (Aromatic) | 156.4 |

| C-H (Aromatic) | 134.9 |

| C-H (Aromatic) | 128.5 |

| C-H (Aromatic) | 117.2 |

| C-Br (Aromatic) | 117.1 |

| Quaternary Aromatic C | 121.5 |

| OCH₃ (Methoxy) | 56.8 |

Data derived from synthetic studies of related bromo-methoxy compounds. scielo.org.mx

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings. For this compound, a COSY spectrum would show correlations between the adjacent protons on the aromatic ring, confirming their positions relative to one another. core.ac.ukepfl.ch

HMBC (Heteronuclear Multiple Bond Correlation) : This technique identifies long-range (typically 2-4 bond) couplings between protons and carbons. epfl.ch Key HMBC correlations for this molecule would include:

The aldehydic proton (CHO) correlating to the aromatic carbons C-2 and C-6.

The methoxy protons (OCH₃) correlating to the aromatic carbon at position C-3. e-bookshelf.de These correlations are instrumental in unambiguously assigning the positions of the substituents on the benzene ring. core.ac.uk

Carbon-13 (¹³C) NMR for Carbon Framework Analysis

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the compound. In the electron ionization (EI) mass spectrum of this compound, the molecular ion peak is observed. scielo.org.mx Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion appears as a characteristic pair of peaks (M+ and M+2) of similar intensity. scielo.org.mx

The fragmentation pattern provides further structural confirmation. Common fragmentation pathways for benzaldehydes include the loss of a hydrogen radical (-H) or the formyl radical (-CHO). researchgate.netresearchgate.net

Table 3: Mass Spectrometry Data for this compound

| Ion | m/z (mass-to-charge ratio) | Relative Intensity (%) | Note |

|---|---|---|---|

| [M]⁺ | 214 | 48 | Corresponds to the ⁷⁹Br isotope |

| [M+2]⁺ | 216 | 48 | Corresponds to the ⁸¹Br isotope |

Data obtained from EI-MS analysis. scielo.org.mx

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and the three-dimensional packing of molecules in the crystal lattice. This compound has been obtained as a white crystalline solid, making it suitable for such analysis. scielo.org.mx

While a full crystallographic report for this specific isomer is not widely published, studies on closely related compounds, such as ortho-bromoarylaldehydes and other substituted benzaldehydes, have been conducted. researchgate.netresearchgate.net These studies show that the aldehyde group's conformation relative to the benzene ring and the nature of intermolecular interactions (like halogen bonding or π-stacking) can be precisely determined. Such an analysis for this compound would provide invaluable insight into its solid-state properties.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. nih.gov

Aldehyde C=O Stretch : A strong, sharp absorption band is expected in the region of 1700-1680 cm⁻¹.

Aromatic C=C Stretch : Multiple peaks typically appear in the 1600-1450 cm⁻¹ region.

C-O Ether Stretch : A distinct band for the aryl-alkyl ether is expected around 1250 cm⁻¹.

Aromatic C-H Bending : Bands corresponding to the substitution pattern on the benzene ring appear in the 900-675 cm⁻¹ region.

C-Br Stretch : A weaker absorption is expected at lower wavenumbers, typically in the 600-500 cm⁻¹ range.

Spectra of related compounds like 3-bromo-4-methoxybenzaldehyde (B45424) and 4-bromobenzaldehyde (B125591) show these characteristic peaks, supporting the expected spectral features for the title compound. nist.govresearchgate.net

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental in understanding the electronic properties of 4-bromo-3-methoxybenzaldehyde. These calculations provide detailed information about the molecule's geometry, charge distribution, and orbital energies. For instance, Density Functional Theory (DFT) has been widely used to optimize the molecular structure of related benzaldehyde (B42025) derivatives. researchgate.netnih.gov Such calculations help in predicting the most stable conformation of the molecule and understanding the electronic effects of the bromo and methoxy (B1213986) substituents on the benzaldehyde core. The analysis of frontier molecular orbitals (HOMO and LUMO) is crucial in predicting the molecule's reactivity and its behavior in chemical reactions. researchgate.netfupress.net

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the mechanisms of reactions involving benzaldehyde derivatives. nih.govresearchgate.netnih.gov These computational methods allow for the detailed exploration of reaction pathways, transition states, and the energetics of chemical transformations.

Pathways and Transition States of Complex Reactions

DFT calculations have been instrumental in mapping out the complex reaction pathways for various transformations involving substituted benzaldehydes. For example, in the study of photocatalytic reduction of 4-bromobenzaldehyde (B125591), DFT was used to model the reaction on a TiO2 cluster, revealing how the solvent influences whether debromination or carbonyl reduction occurs. nih.govrsc.org The calculations can identify and characterize the transition state structures, which are critical for understanding the reaction kinetics. rsc.org Similarly, in the context of multicomponent reactions, DFT studies have helped to propose and validate mechanisms by identifying key intermediates and transition states. core.ac.uk

Energy Profiles and Rate Constants

By calculating the energies of reactants, intermediates, transition states, and products, DFT can generate detailed reaction energy profiles. core.ac.uk These profiles provide a quantitative understanding of the reaction's feasibility and the heights of the energy barriers that determine the reaction rate. For instance, in the bromination of arenes, DFT calculations have been used to create energy profiles that explain the observed regioselectivity. csic.essci-hub.se While direct calculation of rate constants from DFT is complex, the computed activation energies are directly related to the reaction rates, providing valuable insights into the kinetics of the process. core.ac.uk

Theoretical Analysis of Regioselectivity in Electrophilic Aromatic Substitution

The regioselectivity of electrophilic aromatic substitution on the this compound ring system is a key area of theoretical investigation. The interplay between the electron-donating methoxy group (an ortho-, para-director) and the electron-withdrawing but ortho-, para-directing bromo group, along with the meta-directing aldehyde group, presents a complex scenario.

Theoretical analyses, often employing ab initio calculations, have been used to predict the outcomes of such reactions. mdpi.comresearchgate.netnih.gov For example, in the electrophilic bromination of 3-methoxybenzaldehyde (B106831), theoretical calculations correctly predicted that the reaction would yield 2-bromo-5-methoxybenzaldehyde (B1267466), with no formation of this compound. mdpi.comresearchgate.net This is explained by analyzing the stability of the intermediate arenium ions (Wheland intermediates). researchgate.net The calculations show that the transition state leading to the observed product is lower in energy. mdpi.com

Table 1: Theoretical Analysis of Electrophilic Bromination of 3-Methoxybenzaldehyde

| Product Isomer | Experimental Yield | Theoretical Prediction |

| 2-bromo-5-methoxybenzaldehyde | 81% mdpi.comresearchgate.net | Favored product mdpi.comresearchgate.net |

| This compound | 0% mdpi.comresearchgate.net | Not formed mdpi.comresearchgate.net |

Conformation Analysis of Aryl Carbonyl Groups and Substituent Effects

The conformation of the aldehyde group relative to the aromatic ring is influenced by the substituents present. X-ray crystallographic studies on related ortho-bromoarylaldehydes have shown that a bromo substituent has a notable effect on the rotation of the carbonyl group out of the plane of the aromatic ring. researchgate.net Computational methods can be used to perform a more detailed conformational analysis, calculating the rotational energy barriers and identifying the most stable conformations. These studies can quantify the steric and electronic effects of the bromo and methoxy groups on the orientation of the aldehyde function. researchgate.netresearchgate.net

Molecular Docking and Simulation Studies for Biological Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netacgpubs.org In the context of this compound and its derivatives, such as Schiff bases, molecular docking studies are employed to investigate their potential interactions with biological targets like enzymes and proteins. fupress.netresearchgate.netacgpubs.orgsmolecule.comresearchgate.net

These simulations can help in understanding the mechanism of action of a compound by identifying key binding interactions, such as hydrogen bonds and hydrophobic interactions, with the active site of a protein. fupress.net For example, molecular docking has been used to study the anti-tuberculosis potential of a hydrazone derivative of a similar bromo-methoxy-substituted benzaldehyde by analyzing its binding to the InhA enzyme from Mycobacterium tuberculosis. fupress.net Such studies are valuable in drug discovery for identifying lead compounds and guiding the design of more potent and selective inhibitors. acgpubs.orgsmolecule.com

Future Research Directions and Emerging Perspectives

Development of Novel and Sustainable Synthetic Methodologies

The development of new and sustainable methods for synthesizing 4-Bromo-3-methoxybenzaldehyde and its derivatives is a key area of future research. Current synthetic routes can be effective but may involve harsh conditions or generate significant waste. Future efforts will likely focus on aligning with the principles of green chemistry.

One promising direction is the use of heterogeneous catalysts, which can be easily recovered and reused, reducing waste and cost. For example, recent studies have demonstrated the use of zinc-based nanocrystals for the synthesis of triazole derivatives in water, an environmentally benign solvent. rsc.org Such copper-free, one-pot multicomponent reactions represent a significant step towards more sustainable chemical processes. rsc.org

Additionally, research into alternative energy sources for driving reactions, such as microwave and ultrasound assistance, is gaining traction. These methods can lead to shorter reaction times and improved yields compared to conventional heating. mdpi.com The exploration of mechanochemical synthesis, which involves reactions in the solid state with minimal or no solvent, also presents a novel and sustainable avenue. mdpi.com

Future synthetic strategies may also focus on improving the regioselectivity of bromination on the 3-methoxybenzaldehyde (B106831) precursor to avoid the formation of unwanted isomers. mdpi.com Theoretical analysis and computational modeling can aid in predicting reaction outcomes and designing more efficient synthetic pathways. mdpi.com

Comprehensive Investigation of Undiscovered Biological Activities

While some derivatives of this compound have been explored for their biological activities, a vast potential remains untapped. The core structure is a viable scaffold for the development of new therapeutic agents.

Future research will likely involve broad-spectrum screening of novel derivatives against a wide range of biological targets. This includes exploring potential antimicrobial, anticancer, antioxidant, and anti-inflammatory properties. nih.govmdpi.com For instance, derivatives of methoxybenzaldehydes have shown effectiveness against bacteria like methicillin-resistant Staphylococcus aureus (MRSA) by disrupting cell walls and inhibiting biofilm formation. Similarly, certain bromophenol derivatives have demonstrated significant antioxidant and anticancer potential that merits further investigation. mdpi.com

The synthesis of libraries of related compounds, followed by high-throughput screening, will be crucial in identifying new lead compounds. The structural motifs present in this compound can be found in various biologically active molecules, suggesting that its derivatives could interact with a range of enzymes and receptors. researchgate.net

Expansion into Advanced Materials and Nanoscience Applications

The unique electronic and structural properties of this compound make it a promising candidate for the development of advanced materials and for applications in nanoscience. The presence of the bromine atom and the aromatic ring allows for its incorporation into polymers and other macromolecules with tailored properties.

Future research could focus on synthesizing novel polymers and copolymers for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to functionalize the aldehyde group and substitute the bromine atom provides a high degree of control over the final material's properties.

In nanoscience, this compound and its derivatives could be used to functionalize nanoparticles, creating hybrid materials with unique catalytic, sensing, or biomedical properties. For example, ZnO nanoparticles have been used as catalysts in the synthesis of derivatives, and the organic component plays a crucial role in stabilizing the nanoparticles and directing their reactivity. rsc.org The development of such nanomaterials could lead to new technologies in areas ranging from targeted drug delivery to environmental remediation.

Integration with Artificial Intelligence and Machine Learning for Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery, and this will undoubtedly impact research on this compound. mdpi.comnih.gov These computational tools can significantly accelerate the identification and optimization of new drug candidates. aragen.comresearchgate.net

AI algorithms can be trained on large datasets of chemical structures and their corresponding biological activities to predict the potential therapeutic effects of novel derivatives of this compound. mdpi.com This in silico screening can prioritize which compounds to synthesize and test in the lab, saving time and resources. iarjset.com Generative AI models can even design entirely new molecules with desired properties based on the this compound scaffold. aragen.com

Furthermore, ML models can predict the pharmacokinetic properties and potential toxicity of new compounds, helping to identify promising candidates with a higher likelihood of success in clinical trials. mdpi.com The use of AI can also aid in understanding the mechanism of action of bioactive compounds by analyzing complex biological data. aragen.com

| AI/ML Application | Potential Impact on this compound Research |

| Virtual Screening | Rapidly identify derivatives with high predicted biological activity. aragen.com |

| De Novo Drug Design | Generate novel molecular structures based on the core scaffold for specific therapeutic targets. aragen.com |

| Property Prediction | Predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. mdpi.com |

| Mechanism of Action | Elucidate how active compounds interact with biological systems. aragen.com |

Role in Green Chemistry and Sustainable Chemical Processes

The principles of green chemistry are becoming increasingly important in the chemical industry, and this compound has a role to play in this transition. innovareacademics.in Future research will focus on developing more environmentally friendly processes that utilize this compound.

This includes the use of greener solvents, such as water or bio-based solvents, and the development of catalytic systems that operate under milder conditions. rsc.orgnih.gov Atom economy, which measures the efficiency of a chemical reaction in converting reactants to products, will be a key metric in evaluating new synthetic routes. innovareacademics.in

Life Cycle Assessment (LCA) is a tool that can be used to evaluate the environmental impact of a chemical process from "cradle to gate." nih.gov Applying LCA to the synthesis and use of this compound and its derivatives can help identify areas for improvement and guide the development of more sustainable technologies. nih.gov For instance, a study on the synthesis of 4-butoxy-3-methoxybenzaldehyde (B1271677) from vanillin (B372448) used an integrated approach of Design of Experiments (DoE) and LCA to optimize reaction conditions for both yield and minimal environmental impact. nih.gov

The use of renewable starting materials is another important aspect of green chemistry. Vanillin, which can be derived from lignin, is a potential renewable precursor for this compound. nih.gov Research into efficient and green methods to convert vanillin and other bio-based feedstocks into this and other valuable chemicals will be a significant future direction. tandfonline.com

| Green Chemistry Principle | Application in this compound Research |

| Waste Prevention | Designing syntheses with high atom economy and minimal byproducts. innovareacademics.in |

| Safer Solvents and Auxiliaries | Utilizing water or other benign solvents in reactions. rsc.orgnih.gov |

| Design for Energy Efficiency | Employing ambient temperature and pressure conditions, or alternative energy sources like microwaves. mdpi.com |

| Use of Renewable Feedstocks | Developing synthetic routes from bio-based materials like vanillin. nih.gov |

| Catalysis | Using recoverable and reusable catalysts to improve efficiency and reduce waste. rsc.org |

Q & A